Cholecystokinin

Vue d'ensemble

Description

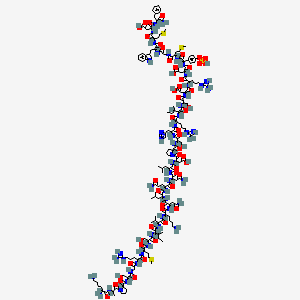

La cholécystokinine-33 (CCK-33) est une hormone peptidique qui a été isolée pour la première fois de l'intestin porcin. Elle est composée de 33 résidus d'acides aminés et constitue l'une des formes moléculaires de la cholécystokinine, qui est produite à partir d'un seul gène et subit un traitement post-traductionnel . La cholécystokinine-33 est impliquée dans diverses fonctions physiologiques, notamment la stimulation de la contraction de la vésicule biliaire, la sécrétion d'enzymes pancréatiques et la modulation des activités du système nerveux central .

Applications De Recherche Scientifique

Cholecystokinin-33 has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and posttranslational modifications.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.

Mécanisme D'action

Safety and Hazards

Cholecystokinin is normally an endogenous hormone but is available commercially for diagnostic processes and replacement in pancreatic insufficiency. It has been studied for weight management regimens. It is also being investigated for possible antipsychotic properties, owing to its effect on CCK receptors in the brain .

Orientations Futures

Understanding the biochemistry and signaling pathways of cholecystokinin opens avenues for potential therapeutic interventions. Modulating this compound receptor activity or levels of the hormone itself may have therapeutic implications for conditions such as gallbladder disorders, eating disorders, and psychiatric conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la cholécystokinine-33 implique la synthèse peptidique en phase solide (SPPS), qui est une méthode courante pour la production de peptides. Le processus comprend l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé à l'aide d'un mélange d'acide trifluoroacétique (TFA) et d'agents piégeurs .

Méthodes de production industrielle

La production industrielle de cholécystokinine-33 peut être réalisée par le biais de la technologie de l'ADN recombinant. Cette méthode implique l'insertion du gène codant la cholécystokinine-33 dans un vecteur d'expression approprié, qui est ensuite introduit dans un organisme hôte tel qu'Escherichia coli ou une levure. L'organisme hôte produit le peptide, qui est ensuite purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

La cholécystokinine-33 subit diverses réactions chimiques, notamment:

Oxydation: L'oxydation des résidus de méthionine dans la cholécystokinine-33 peut se produire dans des conditions de stress oxydatif.

Réduction: Les ponts disulfures à l'intérieur du peptide peuvent être réduits à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Substitution: Les résidus d'acides aminés dans la cholécystokinine-33 peuvent être substitués par d'autres acides aminés par mutagénèse dirigée.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène (H2O2) ou autres agents oxydants.

Réduction: Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution: Mutagénèse dirigée utilisant des amorces spécifiques et une ADN polymérase.

Principaux produits formés

Oxydation: Résidus de méthionine oxydés.

Réduction: Ponts disulfures réduits.

Substitution: Peptides mutants avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

La cholécystokinine-33 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme peptide modèle pour l'étude de la synthèse des peptides et des modifications post-traductionnelles.

Industrie: Utilisé dans le développement de tests diagnostiques et comme standard dans l'analyse des peptides.

Mécanisme d'action

La cholécystokinine-33 exerce ses effets en se liant à des récepteurs spécifiques, à savoir le récepteur 1 de la cholécystokinine (CCK1R) et le récepteur 2 de la cholécystokinine (CCK2R). Après s'être lié à ces récepteurs, la cholécystokinine-33 active des voies de signalisation intracellulaires impliquant des protéines G, conduisant à la modulation de divers processus physiologiques. Par exemple, dans le tractus gastro-intestinal, la cholécystokinine-33 stimule la contraction de la vésicule biliaire et la sécrétion d'enzymes pancréatiques. Dans le système nerveux central, elle module la libération de neurotransmetteurs et l'activité neuronale .

Comparaison Avec Des Composés Similaires

La cholécystokinine-33 est l'une des nombreuses formes moléculaires de la cholécystokinine, qui comprennent la cholécystokinine-58, la cholécystokinine-39, la cholécystokinine-22, la cholécystokinine-8 et la cholécystokinine-5 . Comparée à ces autres formes, la cholécystokinine-33 a une séquence d'acides aminés et une longueur uniques, ce qui peut influencer son affinité de liaison au récepteur et son activité biologique. Par exemple, la cholécystokinine-8 est un peptide plus court qui conserve les activités biologiques essentielles de la cholécystokinine-33, mais qui peut avoir des propriétés pharmacocinétiques différentes .

Références

Propriétés

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBZJPOIZFFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H261N51O52S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3931 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

not water soluble | |

| Record name | Cholecystokinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cholecystokinin (CCK) is a peptide hormone discovered in the small intestine. Together with secretin and gastrin, CCK constitutes the classical gut hormone triad. In addition to gallbladder contraction, CCK also regulates pancreatic enzyme secretion and growth, intestinal motility, satiety signaling and the inhibition of gastric acid secretion. CCK is, however, also a transmitter in central and intestinal neurons. Notably, CCK is the most ubiquitously found neuropeptide in the human brain. Owing to difficulties in developing accurate assays for the hormone, knowledge about CCK secretion in disease is limited. Available data indicate, however, that proCCK is expressed in certain malignant neuroendocrine tumors and sarcomas, whereas the secretion of CCK is affected in celiac disease and the eating disorder bulimia nervosa. Stimulation with exogenous CCK has proved this protein useful in diagnostic imaging of gallbladder and pancreatic diseases, as well as testing of medullary thyroid carcinomas. Cholecystokinin, a natural polypeptide which is formed in the amine precursor uptake and decarboxylation (APUD) cells of the proximal mucosa of the small intestine, promotes contraction of the gallbladder muscle, resulting in the reduction of gallbladder size and the expression of bile. Cholecystokinin stimulates secretion of pancreatic digestive enzymes and secretion from the glands of Brunner. CCK is composed of a five amino acid sequence at the carboxyl terminus that is identical to that of gastrin. The carboxyl terminus confers the biologic activity of CCK; as a result, gastrin has CCK-mimicking activity and CCK has gastrin-mimicking activity. The amino acid sequence similarity has made the creation of assays for CCK cumbersome, due to the fact that antibodies specific for the biologically active portion the molecule often cross-react with gastrin. This hormone circulates in the blood at concentrations 10 to 100 times greater than that of CCK. | |

| Record name | Cholecystokinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9011-97-6 | |

| Record name | Cecekin vitrum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecystokinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)